

Spectral Properties and Applications of Disulfo-ICG-DBCO Disodium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disulfo-ICG-DBCO disodium

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This technical guide provides an in-depth overview of the spectral properties of **Disulfo-ICG-DBCO disodium**, a near-infrared (NIR) fluorescent dye integral to advanced biological imaging and targeted therapeutic strategies. Due to the limited availability of specific spectral data for the disulfonated form, this document leverages data from its close structural analog, ICG-DBCO, as a reliable proxy. The addition of sulfonate groups typically enhances aqueous solubility with minor effects on the core spectral characteristics.

Core Spectral Properties

The spectral characteristics of cyanine dyes like Disulfo-ICG-DBCO are influenced by their molecular structure and the surrounding environment, including solvent polarity and concentration. The dibenzocyclooctyne (DBCO) group facilitates covalent attachment to azide-modified molecules via copper-free click chemistry.

Quantitative Spectral Data Summary

The following table summarizes the key spectral properties of ICG-DBCO, which are presented as a close approximation for **Disulfo-ICG-DBCO disodium**. For comparison, data for the parent molecule, Indocyanine Green (ICG), and a related disulfonated cyanine dye are also included.

Property	ICG-DBCO	Indocyanine Green (ICG)	Disulfo-Cyanine5 DBCO
Excitation Maximum (λ_{ex})	~786-789 nm[1][2]	~780 nm (monomer in water)[3]	646 nm[4]
Emission Maximum (λ_{em})	~813-822 nm[1][2]	~810-840 nm (solvent dependent)[5][6][7]	662 nm[4]
Molar Extinction Coefficient (ϵ)	Data not available	~150,000-250,000 $M^{-1}cm^{-1}$ (in plasma/serum)	271,000 $M^{-1}cm^{-1}$ [4]
Fluorescence Quantum Yield (Φ_F)	Data not available	~0.02-0.13 (solvent and aggregation dependent)	0.28[4]

Note: The spectral properties of ICG and its derivatives are highly sensitive to the solvent environment and dye concentration. At higher concentrations, ICG is known to form aggregates, which can lead to a blue-shift in the absorption spectrum and quenching of fluorescence.[3][8]

Experimental Protocols

Accurate characterization of the spectral properties of **Disulfo-ICG-DBCO disodium** is critical for its effective application. Below are detailed methodologies for key experiments.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum fluorescence excitation and emission.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **Disulfo-ICG-DBCO disodium** (e.g., 1 μM) in a suitable solvent such as phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). Ensure the absorbance of the solution at the excitation maximum is below 0.1 to avoid inner filter effects.
- **Instrumentation:** Utilize a calibrated spectrofluorometer.

- Excitation Spectrum Acquisition:
 - Set the emission monochromator to the expected emission maximum (e.g., 820 nm).
 - Scan a range of excitation wavelengths (e.g., 650-800 nm).
 - The wavelength at which the fluorescence intensity is highest is the excitation maximum (λ_{ex}).
- Emission Spectrum Acquisition:
 - Set the excitation monochromator to the determined excitation maximum (λ_{ex}).
 - Scan a range of emission wavelengths (e.g., 790-900 nm).
 - The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_{em}).

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capacity of the dye at a specific wavelength.

Methodology:

- Sample Preparation: Prepare a series of solutions of **Disulfo-ICG-DBCO disodium** of known concentrations in a specific solvent.
- Instrumentation: Use a UV-Vis spectrophotometer.
- Absorbance Measurement: Measure the absorbance of each solution at the absorption maximum (λ_{max}), which is typically close to the excitation maximum.
- Calculation: According to the Beer-Lambert law ($A = \epsilon cl$), plot absorbance (A) versus concentration (c). The molar extinction coefficient (ϵ) is calculated from the slope of the resulting linear fit (slope = $\epsilon \times$ path length). The path length (l) is typically the width of the cuvette (e.g., 1 cm).

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the fluorescence process.

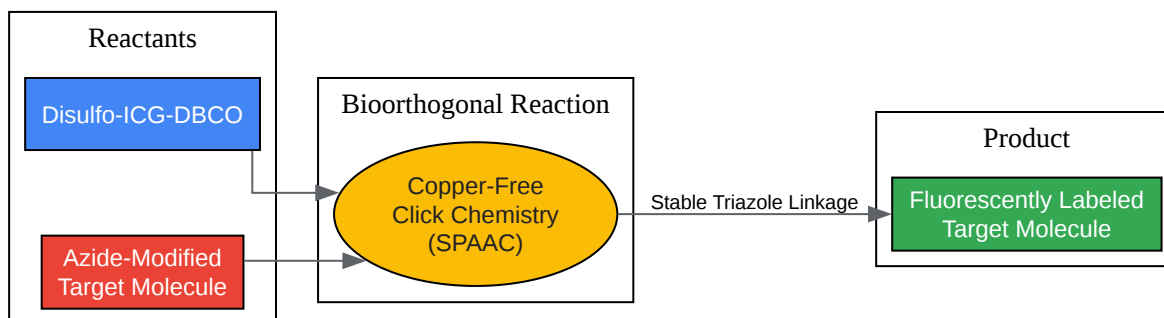
Methodology:

The relative method, using a standard of known quantum yield, is commonly employed.

- **Standard Selection:** Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to Disulfo-ICG-DBCO (e.g., IR-125 in DMSO, $\Phi_F = 0.13$).
- **Sample Preparation:** Prepare a series of dilute solutions of both the Disulfo-ICG-DBCO and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
- **Data Acquisition:**
 - Measure the absorbance of each solution at the excitation wavelength.
 - Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).
- **Calculation:** The quantum yield of the sample ($\Phi_{F,\text{sample}}$) is calculated using the following equation:
 - $\Phi_{F,\text{sample}} = \Phi_{F,\text{std}} \times (\text{Grad}_{\text{sample}} / \text{Grad}_{\text{std}}) \times (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$
 - Where $\Phi_{F,\text{std}}$ is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Application Workflow: Copper-Free Click Chemistry

Disulfo-ICG-DBCO disodium is designed for targeted labeling via a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), or copper-free click chemistry. This reaction is highly efficient and occurs under mild, biocompatible conditions.



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Caption: Workflow of Copper-Free Click Chemistry using Disulfo-ICG-DBCO.

This workflow illustrates the conjugation of Disulfo-ICG-DBCO to an azide-modified target molecule. The DBCO moiety on the dye reacts specifically with the azide group on the target, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This enables the specific fluorescent labeling of biomolecules such as proteins, nucleic acids, and small-molecule drugs for in vitro and in vivo imaging applications.

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